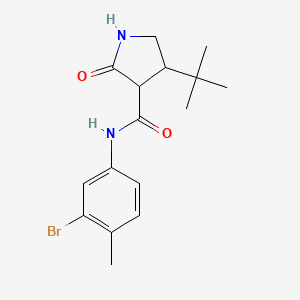

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Description

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a synthetic amide compound featuring a 2-oxopyrrolidine core substituted with a tert-butyl group at the 4-position and a carboxamide linkage to a 3-bromo-4-methylphenyl moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in inhibition or modulation of protein targets .

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O2/c1-9-5-6-10(7-12(9)17)19-15(21)13-11(16(2,3)4)8-18-14(13)20/h5-7,11,13H,8H2,1-4H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVBCUIIYCPBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Bromination of 4-methylphenylamine: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Formation of the pyrrolidine ring: The brominated product is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium hydride (NaH) to form the pyrrolidine ring.

Amidation: The final step involves the amidation of the resulting intermediate with an appropriate carboxylic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group in the pyrrolidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles such as NH3, RSH

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide exhibit promising antiviral properties. For instance, derivatives containing bromophenyl moieties have been tested against the H5N1 influenza virus, showing significant antiviral activity. The mechanism of action is believed to involve interference with viral replication processes, making these compounds potential candidates for antiviral drug development .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research into related pyrrolidine derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on structurally similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar properties .

Kinase Inhibition

The compound has been evaluated as a potential kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Preliminary data suggest that the compound may inhibit specific kinases involved in tumor growth and progression, offering a pathway for therapeutic development in oncology .

Pesticidal Activity

Compounds with similar structural frameworks have been explored for their pesticidal properties. The presence of bromine and tert-butyl groups can enhance the bioactivity of agrochemicals by improving their lipophilicity and stability in environmental conditions. Studies have shown that derivatives can exhibit effective insecticidal and fungicidal activities, making them suitable candidates for agricultural applications .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its ability to participate in various chemical reactions can lead to the development of advanced materials with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism by which N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The brominated aromatic ring and the pyrrolidine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycles: The 2-oxopyrrolidine core in the target compound distinguishes it from thiazolidinone () or azetidine () analogs. These cores influence conformational flexibility and binding to biological targets.

- Synthetic Efficiency: The nickel-catalyzed reductive aminocarbonylation method () achieves higher yields (up to 95%) for simpler benzamides, whereas analogs with complex heterocycles (e.g., KSI-6666) require multi-step syntheses with lower yields (e.g., 41% in ) .

Physicochemical and Pharmacological Implications

- Metabolic Stability: Bulky tert-butyl groups are known to block oxidative metabolism, suggesting enhanced half-life relative to compounds with smaller alkyl chains .

- Target Binding : The bromo-methylphenyl group is shared across multiple analogs (e.g., ), implying a role in hydrophobic or halogen-bonding interactions with target proteins. Pseudoirreversible inhibition observed in ’s analogs may extend to the target compound if similar mechanisms apply .

Biological Activity

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.

- Molecular Formula : C16H21BrN2O2

- CAS Number : 2097917-69-4

- Molecular Weight : 365.26 g/mol

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Interaction with Receptors : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50 values for these compounds suggest moderate to high potency in inhibiting cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory activity is often assessed through the inhibition of COX enzymes. Compounds related to this compound have shown promising results in inhibiting COX-2 activity, which is crucial for the production of pro-inflammatory mediators .

Data Tables

| Activity Type | Cell Line / Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.4 | |

| Cytotoxicity | Hek293 | 5.4 | |

| COX-2 Inhibition | Enzymatic Assay | 18.1 | |

| LOX Inhibition | Enzymatic Assay | 24.3 |

Case Studies

- Study on Anticancer Potential : A recent study investigated a series of pyrrolidine derivatives against various cancer cell lines, including MCF-7 and Hek293. The results indicated that modifications in the substituents significantly affected the biological activity, highlighting the importance of structure-activity relationships .

- Inflammation Model : Another study focused on the anti-inflammatory properties of related compounds in a rat model of arthritis. The results showed significant reduction in paw swelling and inflammatory markers upon treatment with pyrrolidine derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Synthesis: What are the established synthetic routes for N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide, and what are the key challenges in achieving high yields?

A common approach involves condensation reactions between halogenated aniline derivatives and pyrrolidone intermediates under acidic or catalytic conditions. For example, analogous syntheses utilize refluxing halogenated precursors (e.g., 3-bromo-2-methylaniline) with carboxylic acid derivatives in the presence of p-toluenesulfonic acid as a catalyst, followed by purification via recrystallization . Key challenges include minimizing by-product formation (e.g., tautomeric impurities) and optimizing reaction time/temperature to improve yields. Solvent selection (e.g., methanol or water-miscible polar solvents) is critical for efficient crystallization .

Basic Characterization: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry. For example, amide proton signals (~δ 10–12 ppm) and tert-butyl group signals (~δ 1.2–1.4 ppm) are diagnostic .

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-amine vs. hydroxy-pyridine forms) and quantifies dihedral angles between aromatic rings (e.g., 8.38° in related bromophenyl derivatives) .

- HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase columns and UV/Vis detection .

Advanced Structural Analysis: How can researchers resolve contradictions in tautomeric forms observed during structural analysis?

X-ray crystallography is the gold standard for resolving tautomeric states. For instance, in N-(3-bromo-2-methylphenyl) derivatives, crystallographic data confirmed the dominance of the keto-amine tautomer over the hydroxy-pyridine form due to intra- and intermolecular N–H⋯O hydrogen bonds stabilizing the lactam structure . Computational methods (e.g., DFT calculations) can complement experimental data by modeling energy differences between tautomers .

Advanced Solubility Optimization: What strategies are recommended for improving solubility and stability in pharmacological assays?

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine substituents) or altering the tert-butyl group’s position can enhance aqueous solubility. For example, pyridone 4-position substitutions in kinase inhibitors improved solubility without compromising activity .

- Formulation Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) or pH-controlled buffers to stabilize the compound in vitro. Preclinical studies often employ cyclodextrin complexes for hydrophobic analogs .

Advanced Pharmacological Models: How should in vitro and in vivo models be designed to evaluate the compound’s efficacy?

- In Vitro : Use target-specific assays (e.g., enzyme inhibition kinetics with IC₅₀ determination) and cell-based models (e.g., cancer cell lines with relevant receptor overexpression). Include controls for off-target effects via selectivity panels .

- In Vivo : Orthotopic or xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma in mice) with oral administration protocols. Monitor pharmacokinetics (Cmax, AUC) and toxicity via histopathology . Dose escalation studies are critical for identifying therapeutic windows .

Basic Impurity Control: What are the common impurities encountered during synthesis, and how can they be mitigated?

- By-Products : Unreacted halogenated precursors or dimerization products. Mitigate via gradient HPLC purification and fractional crystallization .

- Tautomeric Contaminants : Use chiral columns or preparative TLC to separate tautomers. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) often improves purity .

Advanced Computational Design: What computational methods support the rational design of derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions with bromophenyl and pyrrolidone moieties .

- QSAR Models : Correlate structural features (e.g., logP, steric bulk) with activity data to prioritize synthetic targets. Validate with in vitro screening .

Basic Storage and Handling: How should researchers handle the compound’s sensitivity to environmental factors?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. For long-term stability, lyophilize and store as a solid. Avoid aqueous solutions unless buffered at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.